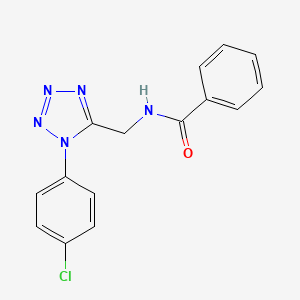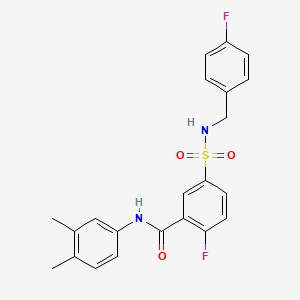![molecular formula C14H11BrClNOS B2922724 N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 329078-71-9](/img/structure/B2922724.png)
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the class of sulfonamides and has been found to exhibit promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Vibrational Spectroscopic Analysis
The antiviral molecule closely related to N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been characterized for its vibrational signatures through Raman and Fourier transform infrared spectroscopy. These studies, supported by density functional theory (DFT) calculations, provide insights into the molecule's geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers. Such vibrational spectroscopic analyses are crucial for understanding the molecular structure and interactions, facilitating the exploration of potential applications in antiviral research (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Studies
Research on sulfanilamide derivatives, which share a structural resemblance with this compound, reveals their synthesis, characterization, and the study of their thermal and antimicrobial properties. These compounds, through crystal structure analysis and evaluation of their antibacterial and antifungal activities, offer a window into the development of new antimicrobial agents. Such studies underscore the potential of this compound analogs in creating effective treatments against various bacterial and fungal strains (Lahtinen et al., 2014).
Supramolecular Assembly
The understanding of C–H···O and C–H···X (X = Cl/Br) hydrogen bond interactions in compounds similar to this compound aids in the formation of supramolecular assemblies. Such interactions are key to developing materials with specific molecular architectures, which could be utilized in various scientific applications ranging from material science to pharmaceuticals (Hazra et al., 2014).
Pharmacological Potential
The synthesis and characterization of derivatives demonstrate their potential in pharmacological evaluations. These derivatives, including acetamide variants, have been studied for their antibacterial and anti-enzymatic activities, revealing the broad scope of this compound and its analogs in medicinal chemistry. The findings suggest these compounds could serve as bases for developing new therapeutic agents (Nafeesa et al., 2017).
properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGULBMHYXPEEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

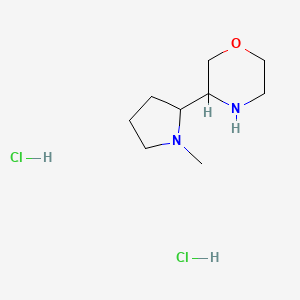
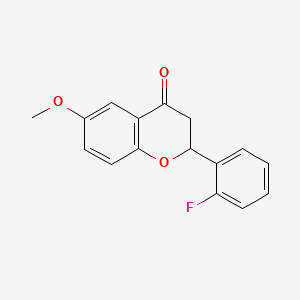

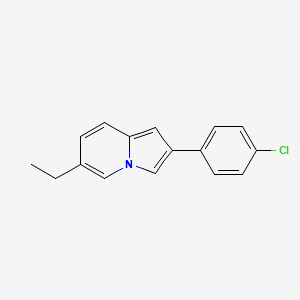
![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)
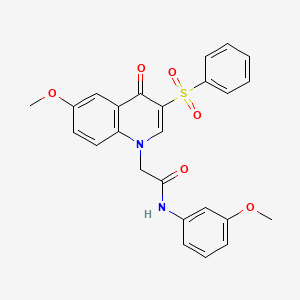
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)
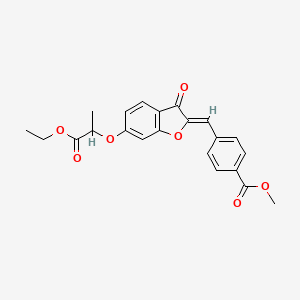
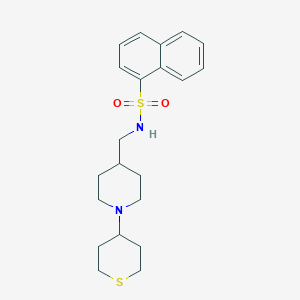
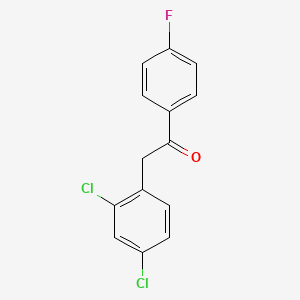
![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2922661.png)
